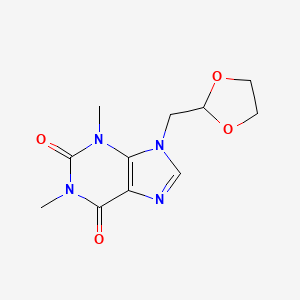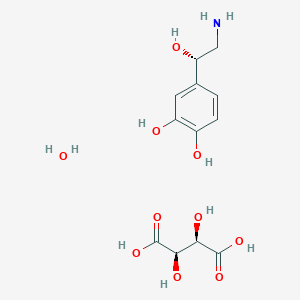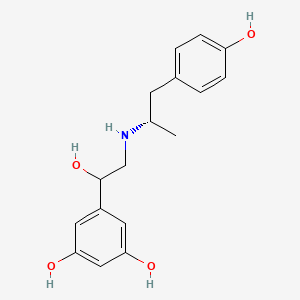
N-Desethyl Alverine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desethyl Alverine HCl, also known as Bis(3-phenylpropyl)amine hydrochloride, is a derivative of Alverine . It is supplied with detailed characterization data compliant with regulatory guidelines .
Molecular Structure Analysis
The molecular formula of N-Desethyl Alverine HCl is C18H23N.HCl . The molecular weight is 253.39 for the base and 36.46 for the HCl salt .Chemical Reactions Analysis
The metabolic process of Alverine involves hydroxylation to the active metabolite 4-hydroxy alverine . N-Desethyl Alverine is one of the metabolites of Alverine .Scientific Research Applications
Pharmacokinetic and Metabolic Profile Studies
“N-Desethyl Alverine HCl” has been used in studies assessing the pharmacokinetic and metabolic profile of Alverine Citrate in healthy volunteers . The study revealed that the metabolic process most susceptible to outlying performance in Caucasians is hydroxylation to the active metabolite 4-hydroxy alverine .
Spasmolytic Applications
Alverine Citrate, which “N-Desethyl Alverine HCl” is a metabolite of, is a spasmolytic commonly prescribed in conditions such as irritable bowel syndrome, painful diverticular disease of the colon, and primary dysmenorrhea .
Antagonist for 5-HT1A Receptors
By selectively binding with 5-HT1A receptors, Alverine Citrate acts as an antagonist that reduces the visceral pronociceptive effect of serotonin (5-HT) . This property makes it useful for the relief of smooth muscle spasm in conditions such as irritable bowel syndrome, painful diverticular disease of the colon, and primary dysmenorrhea .
Research on Novel Opioids
“N-Desethyl Alverine HCl” has been used in research on novel opioids of the 2-benzyl benzimidazole sub-class . It is structurally dissimilar from fentanyl and has been reported to cause psychoactive effects similar to heroin, fentanyl, and other opioids .
Metabolite Studies
“N-Desethyl Alverine HCl” is a primary metabolite found with isotonitazene . It is reported to have greater potency than the parent drug .
Liquid Chromatography–Tandem Quadrupole Mass Spectrometry (LC–QQQ-MS)
“N-Desethyl Alverine HCl” has been used in a liquid chromatography–tandem quadrupole mass spectrometry method for the quantification of nine analogs and/or metabolites of drugs .
Mechanism of Action
Target of Action
N-Desethyl Alverine Hydrochloride, also known as bis(3-phenylpropyl)amine, is a derivative of Alverine . Alverine is a smooth muscle relaxant that primarily targets the smooth muscles of the alimentary tract and uterus .
Mode of Action
N-Desethyl Alverine Hydrochloride acts directly on the muscle in the gut, causing it to relax . This prevents the muscle spasms which occur in the gut in conditions such as irritable bowel syndrome and diverticular disease . By selectively binding with 5-HT1A receptors, it acts as an antagonist that reduces the visceral pronociceptive effect of serotonin (5-HT) .
Biochemical Pathways
The biochemical pathways affected by N-Desethyl Alverine Hydrochloride involve the serotonin (5-HT) pathway. By binding with 5-HT1A receptors, it reduces the sensitivity of smooth muscle contractile proteins to calcium . This action helps to reduce the visceral pronociceptive effect of serotonin (5-HT), thereby relieving smooth muscle spasm in conditions such as irritable bowel syndrome, painful diverticular disease of the colon, and primary dysmenorrhea .
Pharmacokinetics
The pharmacokinetics of N-Desethyl Alverine Hydrochloride reveal that it is subject to high pharmacokinetic variability . The metabolic process most susceptible to outlying performance in Caucasians is hydroxylation to the active metabolite 4-hydroxy alverine . Alverine parent accounts for only 3%, whereas total 4-hydroxy alverine (free and conjugated) accounts for 94% of alverine-related moieties in circulation (based on comparisons of total exposure) .
Result of Action
The result of N-Desethyl Alverine Hydrochloride’s action is the relief of smooth muscle spasm in conditions such as irritable bowel syndrome, painful diverticular disease of the colon, and primary dysmenorrhea . By preventing muscle spasms in the gut, it relieves abdominal pain associated with these conditions .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Desethyl Alverine HCl involves the removal of the ethyl group from Alverine HCl to form N-Desethyl Alverine HCl.", "Starting Materials": [ "Alverine HCl", "Sodium Hydroxide", "Methanol", "Hydrochloric Acid" ], "Reaction": [ "Alverine HCl is dissolved in methanol.", "Sodium hydroxide is added to the solution to deprotonate the ethyl group.", "The mixture is heated under reflux for several hours.", "The reaction mixture is then cooled and acidified with hydrochloric acid to form N-Desethyl Alverine HCl.", "The product is then isolated by filtration and washed with water and dried." ] } | |
CAS RN |
93948-19-7 |
Molecular Formula |
C18H23N. HCl |
Molecular Weight |
253.39 36.46 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
3(5H)-Indolizinone, 6,7,8,8a-tetrahydro-2-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



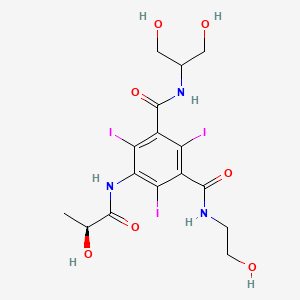


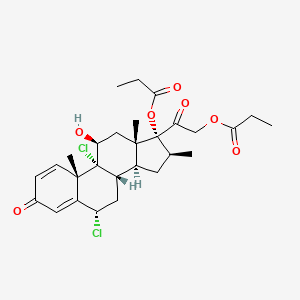
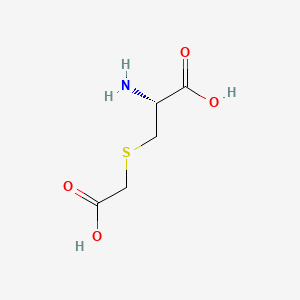
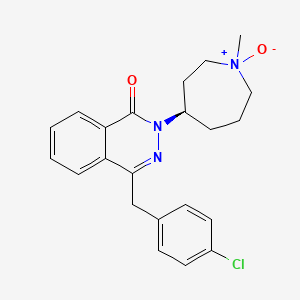
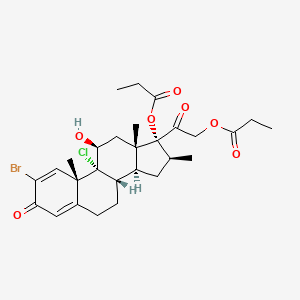
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)
